molecular formula C24H28N4O B3860427 (Z)-3-(4-DIETHYLAMINO-2-ISOPROPOXY-PHENYL)-2-(5-METHYL-1H-BENZIMIDAZOL-2-YL)-ACRYLONITRILE CAS No. 5526-78-3

(Z)-3-(4-DIETHYLAMINO-2-ISOPROPOXY-PHENYL)-2-(5-METHYL-1H-BENZIMIDAZOL-2-YL)-ACRYLONITRILE

Cat. No.: B3860427
CAS No.: 5526-78-3
M. Wt: 388.5 g/mol
InChI Key: CHSZSBKIAWWNAY-UYRXBGFRSA-N
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Description

(Z)-3-(4-DIETHYLAMINO-2-ISOPROPOXY-PHENYL)-2-(5-METHYL-1H-BENZIMIDAZOL-2-YL)-ACRYLONITRILE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(4-DIETHYLAMINO-2-ISOPROPOXY-PHENYL)-2-(5-METHYL-1H-BENZIMIDAZOL-2-YL)-ACRYLONITRILE typically involves multi-step organic reactions. A common approach might include:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives.

    Introduction of the acrylonitrile moiety: This step might involve a Knoevenagel condensation reaction between the benzimidazole derivative and an appropriate aldehyde.

    Substitution reactions: The diethylamino and isopropoxy groups can be introduced via nucleophilic substitution reactions on the aromatic ring.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This might involve:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or aromatic rings.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.

Scientific Research Applications

Chemistry

    Synthesis of novel compounds:

Biology

    Biological activity: Compounds with similar structures often exhibit biological activity, such as antimicrobial or anticancer properties.

Medicine

    Drug development: The compound could be investigated for its potential as a pharmaceutical agent, targeting specific biological pathways.

Industry

    Materials science: The compound might be used in the development of new materials with unique properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of (Z)-3-(4-DIETHYLAMINO-2-ISOPROPOXY-PHENYL)-2-(5-METHYL-1H-BENZIMIDAZOL-2-YL)-ACRYLONITRILE would depend on its specific application. For instance, if it exhibits biological activity, it might interact with specific enzymes or receptors, modulating their activity and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (Z)-3-(4-DIETHYLAMINO-2-ISOPROPOXY-PHENYL)-2-(5-METHYL-1H-BENZIMIDAZOL-2-YL)-ACRYLONITRILE: can be compared with other benzimidazole derivatives or acrylonitrile-containing compounds.

Uniqueness

    Structural features: The combination of diethylamino, isopropoxy, and benzimidazole moieties in a single molecule might confer unique properties, such as enhanced biological activity or specific chemical reactivity.

Properties

IUPAC Name

(Z)-3-[4-(diethylamino)-2-propan-2-yloxyphenyl]-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O/c1-6-28(7-2)20-10-9-18(23(14-20)29-16(3)4)13-19(15-25)24-26-21-11-8-17(5)12-22(21)27-24/h8-14,16H,6-7H2,1-5H3,(H,26,27)/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHSZSBKIAWWNAY-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=C(C#N)C2=NC3=C(N2)C=C(C=C3)C)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC(=C(C=C1)/C=C(/C#N)\C2=NC3=C(N2)C=C(C=C3)C)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40416469
Record name MLS000577677
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40416469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5526-78-3
Record name MLS000577677
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40416469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-3-(4-DIETHYLAMINO-2-ISOPROPOXY-PHENYL)-2-(5-METHYL-1H-BENZIMIDAZOL-2-YL)-ACRYLONITRILE
Reactant of Route 2
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(Z)-3-(4-DIETHYLAMINO-2-ISOPROPOXY-PHENYL)-2-(5-METHYL-1H-BENZIMIDAZOL-2-YL)-ACRYLONITRILE
Reactant of Route 3
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(Z)-3-(4-DIETHYLAMINO-2-ISOPROPOXY-PHENYL)-2-(5-METHYL-1H-BENZIMIDAZOL-2-YL)-ACRYLONITRILE
Reactant of Route 4
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(Z)-3-(4-DIETHYLAMINO-2-ISOPROPOXY-PHENYL)-2-(5-METHYL-1H-BENZIMIDAZOL-2-YL)-ACRYLONITRILE
Reactant of Route 5
Reactant of Route 5
(Z)-3-(4-DIETHYLAMINO-2-ISOPROPOXY-PHENYL)-2-(5-METHYL-1H-BENZIMIDAZOL-2-YL)-ACRYLONITRILE
Reactant of Route 6
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(Z)-3-(4-DIETHYLAMINO-2-ISOPROPOXY-PHENYL)-2-(5-METHYL-1H-BENZIMIDAZOL-2-YL)-ACRYLONITRILE

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